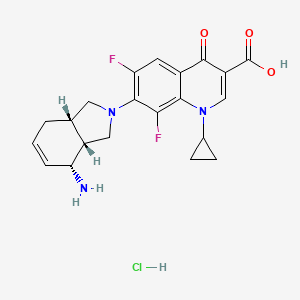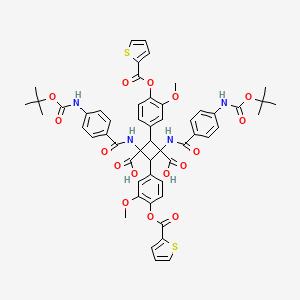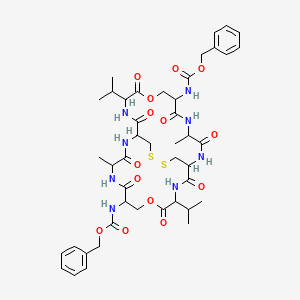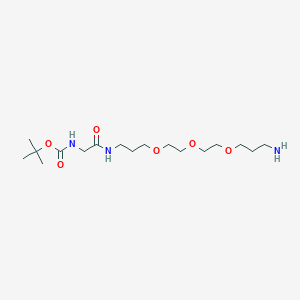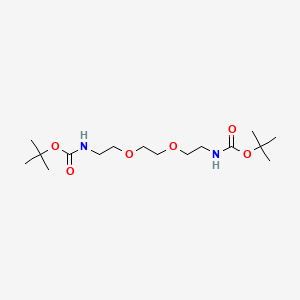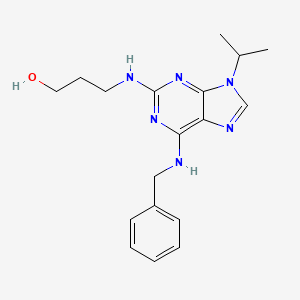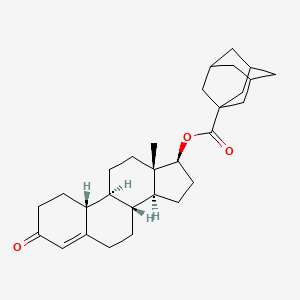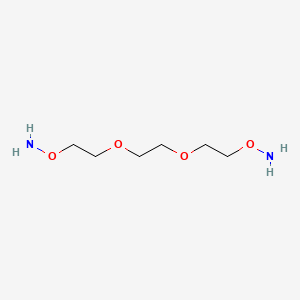
Bis-aminooxy-PEG2
Descripción general
Descripción
Bis-aminooxy-PEG2 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of this compound is C6H16N2O4 . It has a molecular weight of 180.2 g/mol .Chemical Reactions Analysis
The aminooxy groups in this compound can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . Aminooxy-based chemistry, also known as aminooxy click chemistry (AOCC), is a modular and wide in scope reaction that gives very high yields .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.20 g/mol . It has a topological polar surface area of 89 Ų . It has a rotatable bond count of 9 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Aplicaciones Científicas De Investigación
- Aplicación: Bis-aminooxy-PEG2 se puede utilizar como un reactivo de PEGilación. Al reaccionar con aldehídos de proteínas, forma enlaces oxima, modificando las proteínas para fines terapéuticos .
- Aplicación: Puede conectar moléculas de fármacos a portadores (por ejemplo, liposomas, nanopartículas) mediante enlaces oxima. Esto mejora la solubilidad del fármaco, el tiempo de circulación y la entrega dirigida .
PEGilación de proteínas
Sistemas de administración de fármacos
Mecanismo De Acción
Target of Action
Bis-aminooxy-PEG2 is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the proteins that these ligands bind to.
Mode of Action
This compound, as a PROTAC linker, plays a crucial role in bringing the E3 ubiquitin ligase and the target protein into proximity . This allows the ubiquitin ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome . The aminooxy groups of this compound can be used in bioconjugation, reacting with an aldehyde to form an oxime bond .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis. By facilitating the ubiquitination of target proteins, this compound can selectively degrade these proteins, thereby influencing the biochemical pathways in which they are involved.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of this compound’s action is the selective degradation of its target proteins . This can have various molecular and cellular effects depending on the specific functions of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate disease symptoms.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interactions with target proteins. Additionally, the presence of other molecules that can react with the aminooxy groups of this compound might influence its efficacy .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Bis-aminooxy-PEG2 plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . The aminooxy groups of this compound interact with aldehyde groups of other biomolecules, forming oxime bonds . This interaction is crucial in bioconjugation processes .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs . As a linker in PROTACs, this compound can influence cell function by enabling the selective degradation of target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its aminooxy groups, which can form oxime bonds with aldehydes . This binding interaction is key to its role in the synthesis of PROTACs , enabling the selective degradation of target proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the oxime bonds it forms
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with enzymes involved in the formation of oxime bonds
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media
Propiedades
IUPAC Name |
O-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O4/c7-11-5-3-9-1-2-10-4-6-12-8/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBZGQLBKGNQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176783 | |
| Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98627-71-5 | |
| Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98627-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

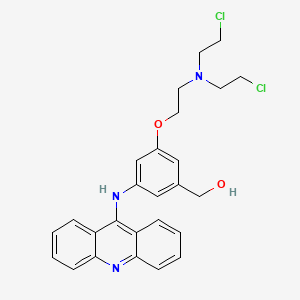
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(6,7-dihydroxyisoquinolin-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667346.png)
